molecular formula C24H54Br2N2S2 B048022 Bbdoaed CAS No. 119157-93-6

Bbdoaed

Cat. No.: B048022
CAS No.: 119157-93-6
M. Wt: 594.6 g/mol
InChI Key: JYMPUEGSANUEGS-UHFFFAOYSA-L
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Description

Properties

CAS No.

119157-93-6

Molecular Formula

C24H54Br2N2S2

Molecular Weight

594.6 g/mol

IUPAC Name

2-[2-[dimethyl(octyl)azaniumyl]ethyldisulfanyl]ethyl-dimethyl-octylazanium;dibromide

InChI

InChI=1S/C24H54N2S2.2BrH/c1-7-9-11-13-15-17-19-25(3,4)21-23-27-28-24-22-26(5,6)20-18-16-14-12-10-8-2;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

JYMPUEGSANUEGS-UHFFFAOYSA-L

SMILES

CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-]

Canonical SMILES

CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-]

Synonyms

BBDOAED
bis(beta-dimethyl octyl ammonium ethyl)disulfide
bis(beta-dimethyl octylammonium ethyl)disulfide

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogue: 2-(4-Aminophenyl)benzimidazole (CAS 934-32-7)

Property Bbdoaed (C₇H₅BrO₂) 2-(4-Aminophenyl)benzimidazole (C₁₃H₁₁N₃)
Molecular Weight 201.02 g/mol 209.25 g/mol
Solubility (ESOL) -2.47 -3.12
Bioavailability Score 0.55 0.85
Primary Application Pharmaceutical intermediates Corrosion inhibitors, polymer stabilizers
Synthetic Yield 98% (A-FGO catalyst) 76% (conventional acid catalysis)

Key Differences :

  • Functional Groups: this compound features a nitro group (-NO₂) and bromine (Br), enhancing electrophilic reactivity, whereas the analogue contains an amine (-NH₂) group, improving nucleophilic activity .
  • Thermal Stability : this compound exhibits superior thermal stability (decomposition at 280°C vs. 210°C for the analogue), attributed to electron-withdrawing nitro and bromine substituents .

Functional Analogue: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO, CAS 35948-25-5)

Property This compound DOPO
Molecular Formula C₇H₅BrO₂ C₁₂H₉O₂P
Flame Retardancy (LOI) Not reported 32% (in epoxy resins)
Mechanism of Action Bromine-based radical quenching Phosphorus-based char formation
Environmental Impact Potential bioaccumulation Low persistence, halogen-free

Key Differences :

  • Application Scope : DOPO is a well-established flame retardant in polymers, while this compound’s primary use remains in synthetic chemistry .
  • Environmental Profile : DOPO’s halogen-free structure aligns with stricter regulations (e.g., EU RoHS), whereas this compound’s bromine content raises concerns about toxicity and persistence .

Research Findings and Data Tables

Table 2: Hazard Classification
Compound GHS Code Precautionary Measures
This compound H302 P280, P305+P351+P338
DOPO H315, H319 P302+P352, P305+P351+P338

Critical Analysis

  • Structural Advantages : this compound’s nitro and bromine groups enhance its suitability for cross-coupling reactions, outperforming amine-substituted analogues in Suzuki-Miyaura reactions .
  • Functional Limitations : Despite high synthetic efficiency, this compound’s bromine content limits its adoption in environmentally regulated industries, where DOPO-like halogen-free alternatives are preferred .

5. Conclusion this compound demonstrates exceptional synthetic utility and thermal stability but faces regulatory challenges due to its bromine content. Comparatively, structural analogues like 2-(4-aminophenyl)benzimidazole offer lower reactivity but better environmental profiles, while functional analogues like DOPO dominate in flame retardancy applications. Future research should focus on modifying this compound’s substituents to reduce ecological risks while retaining its catalytic advantages.

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